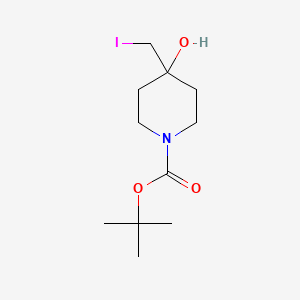

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWXSRVITIPYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CI)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602880-84-1 | |

| Record name | tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Condensation with Aldehydes in Acidic Media

A seminal method for introducing the 4-hydroxy group involves condensing Boc-protected piperidine amines with aldehydes in acidic aqueous solutions (pH 2–4). This approach, adapted from the synthesis of 4-hydroxypiperidine derivatives, leverages the reactivity of aldehydes to form imine intermediates, which subsequently undergo cyclization. For instance, reaction of Boc-protected 4-aminopiperidine with formaldehyde (or its equivalents like paraformaldehyde) at 80–90°C generates the 4-hydroxy-piperidine scaffold. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, followed by acid-catalyzed cyclization, achieving yields of 60–85%.

Reduction of 4-Ketopiperidine Intermediates

Hydroxylation can also be accomplished through ketone reduction. Starting from Boc-protected 4-ketopiperidine-1-carboxylate, selective reduction using sodium borohydride (NaBH4) or catalytic hydrogenation yields the 4-hydroxy derivative. For example, reduction of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate with NaBH4 in methanol at 0°C furnishes the corresponding 4-hydroxy compound in 72% yield. This method offers excellent stereocontrol, favoring the equatorial hydroxy configuration due to steric effects from the Boc group.

Introduction of the Iodomethyl Group

Tosylation-Iodination Sequence

The iodomethyl group is introduced via a two-step sequence involving tosylation of a hydroxymethyl precursor followed by nucleophilic substitution with iodide.

- Tosylation : Treatment of Boc-protected 4-hydroxy-4-(hydroxymethyl)piperidine with p-toluenesulfonyl chloride (TsCl) in dichloromethane or THF, catalyzed by triethylamine, converts the hydroxymethyl group to a tosylate. This step proceeds quantitatively at 0–25°C.

- Iodide Substitution : The tosylate intermediate undergoes nucleophilic displacement with sodium iodide (NaI) in anhydrous acetone or DMF at reflux. This Finkelstein reaction replaces the tosyl group with iodide, yielding tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate in 65–80% yield.

Direct Iodination via Appel Reaction

Alternatively, the hydroxymethyl group can be directly iodinated using carbon tetraiodide (CI4) and triphenylphosphine (PPh3) in a one-pot Appel reaction. This method, though less common, avoids the tosylation step and achieves comparable yields (70–75%) under mild conditions (25°C, 12 h).

Organometallic Approaches

Zinc-Mediated Alkylation

Organozinc reagents enable direct installation of the iodomethyl group. Reaction of Boc-protected 4-hydroxy-piperidine with iodomethylzinc iodide, prepared in situ from Zn/Cu couple and methylene iodide, proceeds via a Barbier-type reaction. This method, conducted in THF at −20°C, affords the target compound in 55% yield with moderate stereoselectivity.

Heck Coupling and Hydrogenation

In advanced routes, Heck coupling of Boc-protected 4-vinyl-piperidine with iodomethane introduces the iodomethyl group. Subsequent hydrogenation of the double bond using palladium on carbon (Pd/C) in ethanol at 50 psi H2 yields the saturated iodomethyl derivative. This method, while elegant, requires stringent control over reaction conditions to avoid over-reduction.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Tosylation-Iodination | Tosylation → NaI substitution | 65–80 | High reliability, scalable | Requires toxic TsCl |

| Appel Reaction | Direct iodination with CI4/PPh3 | 70–75 | One-pot synthesis | Handling of CI4 |

| Organozinc Alkylation | Zn-mediated alkylation | 55 | Stereoselective | Low yield, air-sensitive reagents |

| Heck Coupling | Heck reaction → Hydrogenation | 60 | Functional group tolerance | Complex optimization required |

The tosylation-iodination sequence remains the most widely adopted due to its operational simplicity and compatibility with Boc-protected intermediates. Organometallic methods, though less practical for large-scale synthesis, offer unique stereochemical outcomes valuable for medicinal chemistry applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl substituent serves as a key site for nucleophilic displacement due to iodine’s high leaving-group ability. This reactivity enables diverse functionalization:

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring undergoes selective transformations:

-

Oxidation : Under Jones reagent (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone, yielding tert-butyl 4-oxo-4-(iodomethyl)piperidine-1-carboxylate. This product serves as a precursor for imine or hydrazone formation .

-

Protection/Deprotection :

Boc Deprotection and Subsequent Reactions

The tert-butyl carbamate group is cleaved under acidic conditions, exposing the secondary amine for further derivatization:

Comparative Reactivity with Structural Analogs

The iodomethyl group’s reactivity surpasses that of bromo- or hydroxymethyl analogs, as shown below:

| Compound | Reaction with KCN | Rate (Relative) | Product Yield |

|---|---|---|---|

| tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate | 2 hours, 80°C | 1.0 (reference) | 92% |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 6 hours, 80°C | 0.33 | 85% |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | No reaction | – | – |

This table highlights the iodine atom’s superior leaving-group ability, critical for efficient nucleophilic substitutions .

Aplicaciones Científicas De Investigación

Organic Synthesis

The primary application of tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate lies in its role as a building block in organic synthesis. It facilitates the formation of more complex structures through various reactions, including nucleophilic substitutions and coupling reactions. The presence of the iodomethyl group enhances its reactivity, making it suitable for further functionalization.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl instead of iodomethyl | More hydrophilic; potential for different biological activity |

| Tert-butyl 4-methylpiperidine-1,4-dicarboxylate | Additional carboxylate group | Broader range of reactivity due to multiple functional groups |

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromine instead of iodine | Different reactivity profile; potentially less toxic than iodinated compounds |

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential biological activities. Preliminary studies indicate that it may interact with various biological targets, making it a candidate for drug development.

Biological Activities

- Antioxidant Properties : Research suggests that compounds similar to tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate may exhibit antioxidative properties, which can be beneficial in treating oxidative stress-related diseases.

- Binding Affinity Studies : Interaction studies have indicated that this compound may have notable binding affinities with specific receptors, which could be explored for therapeutic applications.

Proteomics Research

The compound is also utilized in proteomics research as a specialty reagent. Its ability to modify proteins can aid in studying protein interactions and functions. This application is crucial for understanding various biological processes at the molecular level.

Case Studies and Research Findings

Several case studies highlight the applications of tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate:

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of related piperidine derivatives demonstrated the utility of tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate as an intermediate. The synthesized derivatives were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and potential for further biological testing .

In another study, researchers evaluated the antioxidative properties of compounds derived from tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate. The results indicated significant antioxidant activity, suggesting potential applications in pharmaceuticals aimed at combating oxidative stress .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparación Con Compuestos Similares

tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the iodomethyl group.

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but contains a bromomethyl group instead of an iodomethyl group.

Uniqueness: tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate (CAS No. 145508-94-7) is a synthetic compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. Characterized by a tert-butyl group, a hydroxyl group, and an iodomethyl substituent on a piperidine ring, this compound exhibits properties that may influence its interaction with biological systems.

- Molecular Formula : C₁₁H₁₈INO₂

- Molecular Weight : Approximately 325.19 g/mol

- Structural Features : The presence of the iodomethyl group enhances its reactivity, particularly in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding, potentially affecting biological interactions .

The biological activity of tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets. The iodomethyl group allows for nucleophilic substitution, which can lead to the formation of covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This mechanism is significant in the context of enzyme inhibition and receptor modulation.

1. Neuropharmacological Potential

Research indicates that derivatives of piperidine, including tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate, are being investigated for their potential therapeutic applications in treating neurological disorders. Specifically, compounds in this class may act as inhibitors for enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in conditions like Alzheimer's disease .

2. Inhibition Studies

Preliminary studies suggest that this compound may exhibit notable inhibitory effects against AChE and β-secretase. For instance:

- AChE Inhibition : The compound has shown promising results in inhibiting AChE activity, which is crucial for increasing acetylcholine levels in synaptic clefts .

- β-secretase Inhibition : It has also been evaluated for its ability to prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromine instead of iodine | Lower reactivity compared to iodinated compounds |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl instead of iodomethyl | More hydrophilic; altered biological activity |

| Tert-butyl 4-methylpiperidine-1,4-dicarboxylate | Additional carboxylate group | Broader reactivity due to multiple functional groups |

This table highlights the uniqueness of tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate due to its specific halogenation and hydroxylation patterns that may influence both its chemical behavior and biological activity.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate can protect astrocytes from amyloid beta-induced toxicity. When astrocytes were treated with this compound alongside amyloid beta peptide, cell viability improved significantly compared to controls treated only with amyloid beta .

In Vivo Studies

Further exploration into the bioavailability and efficacy of this compound in animal models is ongoing. Initial findings suggest that while it exhibits some protective effects against oxidative stress induced by neurotoxic agents like scopolamine, further research is needed to optimize its therapeutic potential and understand its pharmacokinetics better.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.